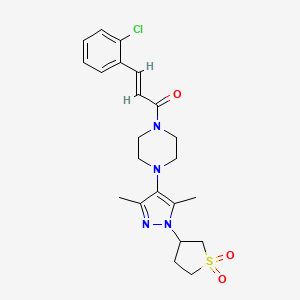
(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H27ClN4O3S and its molecular weight is 462.99. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction Studies
A study by J. Shim et al. (2002) explored the molecular interactions of a CB1 cannabinoid receptor antagonist, providing insights into the conformational analysis and pharmacophore models. This research underscores the potential of structurally complex compounds for targeting specific receptors, which could be relevant to the compound for receptor-ligand interaction studies (J. Shim et al., 2002).
Antibacterial and Enzyme Inhibition
Ahmed E. M. Mekky and S. Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with potent bacterial biofilm inhibition and MurB enzyme inhibitory activity. This study highlights the compound's potential for antibacterial applications and as a model for enzyme inhibition research, which may be applicable to exploring the therapeutic potentials of the compound (Ahmed E. M. Mekky & S. Sanad, 2020).
Synthesis and Structural Characterization
Hong-Shui Lv et al. (2013) reported on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives. Such studies are crucial for understanding the structural properties of new compounds, which aids in the design and development of molecules with desired biological activities (Hong-Shui Lv et al., 2013).
Antimicrobial and Anticancer Activity
Kanubhai D. Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities. Their approach to combining different biologically active heterocyclic entities for enhanced activity could inform similar strategies for the compound , emphasizing the importance of structural diversity for biological efficacy (Kanubhai D. Katariya et al., 2021).
Molecular Docking Studies
M. Patil et al. (2021) conducted synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. This research demonstrates the utility of computational tools in predicting the biological activity of new compounds, suggesting a pathway for the computational evaluation of the compound (M. Patil et al., 2021).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3S/c1-16-22(17(2)27(24-16)19-9-14-31(29,30)15-19)26-12-10-25(11-13-26)21(28)8-7-18-5-3-4-6-20(18)23/h3-8,19H,9-15H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJMFFGZZIBPCS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

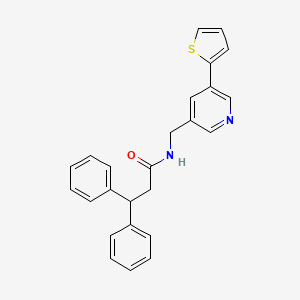
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2710755.png)
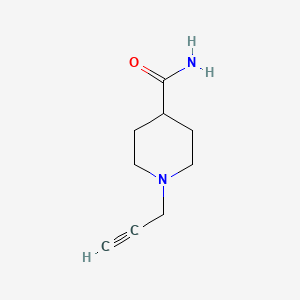
![4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2710757.png)
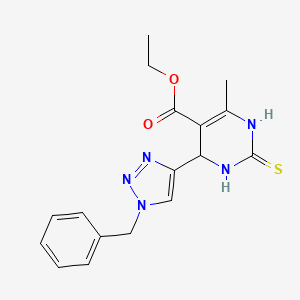
![2-[6-(4-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710759.png)
![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)
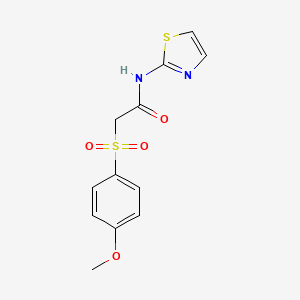
![2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2710765.png)
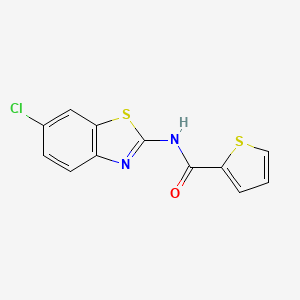
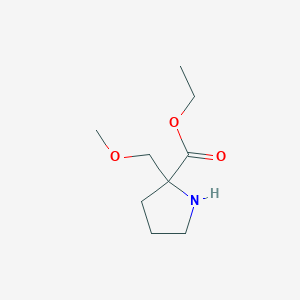
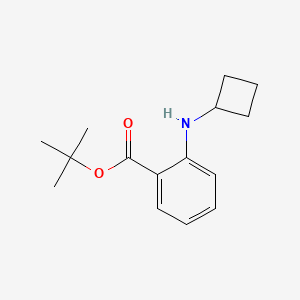
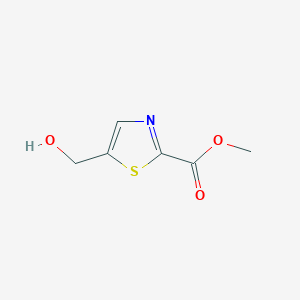
![2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2710775.png)